molecular formula C13H18N2O B8110702 7-Phenoxyoctahydropyrrolo[1,2-a]pyrazine

7-Phenoxyoctahydropyrrolo[1,2-a]pyrazine

Cat. No.: B8110702
M. Wt: 218.29 g/mol
InChI Key: STDVRIRGBVBCJE-UHFFFAOYSA-N
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Description

7-Phenoxyoctahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring. This compound is part of the pyrrolopyrazine family, known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenoxyoctahydropyrrolo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrrole derivatives with pyrazine derivatives under cyclization conditions. For instance, the reaction of N-alkylpyrrole with hydrazine hydrate can yield pyrrolopyrazine derivatives .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including cyclization, ring annulation, and cycloaddition reactions. These methods are optimized for high yield and purity, often involving the use of catalysts and specific reaction conditions to facilitate the formation of the desired heterocyclic structure .

Chemical Reactions Analysis

Types of Reactions: 7-Phenoxyoctahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

7-Phenoxyoctahydropyrrolo[1,2-a]pyrazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, including anticancer and kinase inhibitory activities.

    Industry: Used in the development of pharmaceuticals and other bioactive molecules.

Mechanism of Action

The mechanism of action of 7-Phenoxyoctahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. For example, it may act as a kinase inhibitor by binding to the active site of the enzyme, thereby preventing its activity. This interaction can disrupt cellular signaling pathways, leading to the inhibition of cell proliferation and other biological effects .

Comparison with Similar Compounds

    Pyrrolo[1,2-a]pyrazine: Shares the same core structure but lacks the phenoxy group.

    Octahydro-2H-pyrazino[1,2-a]pyrazine: Another derivative with similar pharmacophoric properties.

Uniqueness: 7-Phenoxyoctahydropyrrolo[1,2-a]pyrazine is unique due to the presence of the phenoxy group, which can enhance its biological activity and specificity. This structural modification can lead to improved pharmacokinetic properties and increased potency compared to other pyrrolopyrazine derivatives .

Properties

IUPAC Name

7-phenoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-2-4-12(5-3-1)16-13-8-11-9-14-6-7-15(11)10-13/h1-5,11,13-14H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDVRIRGBVBCJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC(CC2CN1)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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